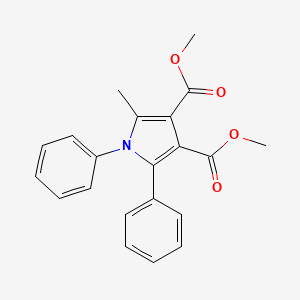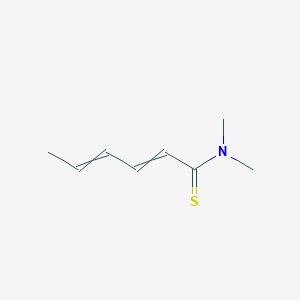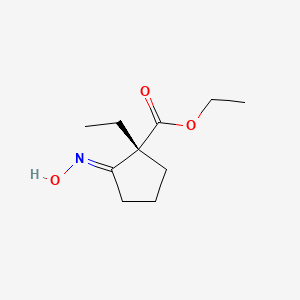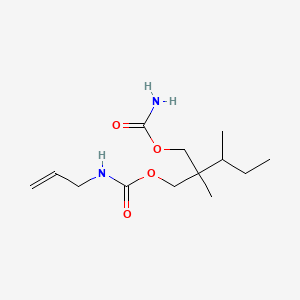![molecular formula C14H11N3S B13797673 Malononitrile,[2-(3-ethyl-2-benzothiazolinylidene)ethylidene]-](/img/structure/B13797673.png)
Malononitrile,[2-(3-ethyl-2-benzothiazolinylidene)ethylidene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Malononitrile,[2-(3-ethyl-2-benzothiazolinylidene)ethylidene]- is a chemical compound with the molecular formula C14H11N3S. It is known for its applications in various fields such as pharmaceuticals, biotechnology, specialty chemicals, and perfumery . This compound is also used in fluorescence-based assays to determine methane .
Méthodes De Préparation
The synthesis of Malononitrile,[2-(3-ethyl-2-benzothiazolinylidene)ethylidene]- can be achieved through the Knoevenagel condensation reaction. This involves the reaction of benzaldehyde with malononitrile in the presence of a catalyst. Ti-Al-Mg hydrotalcite using glycine as a fuel has been found to be the most active, selective, and reusable catalyst for this reaction . The reaction conditions typically involve a mole ratio of 1:3 of benzaldehyde to malononitrile with ethyl acetate as a solvent and a catalyst loading of 2.5 × 10^-4 g/cm^3. The reaction is carried out at 60°C for 4 hours, achieving a 67.1% conversion of benzaldehyde and 97.6% selectivity to the desired product .
Analyse Des Réactions Chimiques
Malononitrile,[2-(3-ethyl-2-benzothiazolinylidene)ethylidene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions with various reagents to form new compounds.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Malononitrile,[2-(3-ethyl-2-benzothiazolinylidene)ethylidene]- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is used in fluorescence-based assays to detect methane.
Industry: The compound is used in the production of specialty chemicals and perfumery.
Mécanisme D'action
The mechanism of action of Malononitrile,[2-(3-ethyl-2-benzothiazolinylidene)ethylidene]- involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and the biological system in which it is used. For example, in fluorescence-based assays, the compound interacts with methane to produce a detectable signal .
Comparaison Avec Des Composés Similaires
Malononitrile,[2-(3-ethyl-2-benzothiazolinylidene)ethylidene]- can be compared with other similar compounds such as:
Benzylidenemalononitrile: Similar in structure but differs in its applications and reactivity.
Propanedinitrile: Another compound with similar functional groups but different properties and uses.
The uniqueness of Malononitrile,[2-(3-ethyl-2-benzothiazolinylidene)ethylidene]- lies in its specific applications in fluorescence-based assays and its high selectivity in synthesis reactions .
Propriétés
Formule moléculaire |
C14H11N3S |
|---|---|
Poids moléculaire |
253.32 g/mol |
Nom IUPAC |
2-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]propanedinitrile |
InChI |
InChI=1S/C14H11N3S/c1-2-17-12-5-3-4-6-13(12)18-14(17)8-7-11(9-15)10-16/h3-8H,2H2,1H3/b14-8- |
Clé InChI |
WBHQBVPTJRAPIJ-ZSOIEALJSA-N |
SMILES isomérique |
CCN\1C2=CC=CC=C2S/C1=C\C=C(C#N)C#N |
SMILES canonique |
CCN1C2=CC=CC=C2SC1=CC=C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,10-Anthracenedione, 1-amino-2-bromo-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13797590.png)




![Propanol, 3-[[(1,4-benzodioxan-2-yl)methyl]amino]-](/img/structure/B13797611.png)
![trans-1,1-Dioxo-4-[(pyridin-3-ylmethyl)-amino]-tetrahydrothiophen-3-ol dihydrochloride](/img/structure/B13797612.png)


![(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-2,3-ditritiooct-1-enyl]-5-oxo-1,2,3-tritritiocyclopentyl]-5,6-ditritiohept-5-enoic acid](/img/structure/B13797634.png)
![3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-5-methyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13797636.png)
![1-Azabicyclo[3.2.1]octane,3-(aminooxy)-,endo-(9CI)](/img/structure/B13797645.png)


